N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a cyclohexenone ring and substituted with a dimethyl group at the 5,5-positions. The benzamide moiety is further functionalized with a sulfonyl group linked to a 2-methylpiperidine substituent.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c1-14-6-4-5-11-25(14)31(28,29)16-9-7-15(8-10-16)20(27)24-21-23-17-12-22(2,3)13-18(26)19(17)30-21/h7-10,14H,4-6,11-13H2,1-3H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTIVOWTOSOMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.43 g/mol. The structure features a thiazole ring fused with a benzene derivative and a sulfonamide group, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N3O4S |
| Molecular Weight | 358.43 g/mol |
| CAS Number | 325986-91-2 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to significant antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
Anticancer Potential
Several thiazole derivatives have been evaluated for their anticancer properties. For example, compounds with similar structural features have demonstrated selective cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) cells. In vitro studies revealed that these compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Study on Anticancer Activity : A study reported that a related thiazole derivative exhibited an IC50 value of 0.096 μM against EGFR, indicating potent anticancer activity . This suggests that modifications to the thiazole structure can significantly enhance its therapeutic efficacy.
- Antimicrobial Evaluation : In another study focusing on thiazole derivatives, compounds were tested against various bacterial strains. Results showed that certain modifications led to increased lipophilicity and enhanced antibacterial activity .
- Cholinesterase Inhibition : Some derivatives have also been evaluated for their ability to inhibit cholinesterase enzymes, which are crucial in treating neurodegenerative disorders like Alzheimer's disease. The compound demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and significant selectivity towards butyrylcholinesterase (BChE) .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes involved in bacterial growth and cancer progression.
- Cell Cycle Modulation : Thiazole derivatives can induce cell cycle arrest in cancer cells by interfering with regulatory proteins involved in cell division.
Comparison with Similar Compounds
Analysis:
- Sulfonamide vs. Pyrrolidinedione vs. Thioether :
The sulfonamide group in the target compound likely enhances aqueous solubility compared to the ethylthio substituent in . The pyrrolidinedione in –3 introduces a rigid, planar structure that may improve binding affinity to flat enzymatic pockets . - Piperidine vs.
Commercial and Industrial Relevance
The commercial availability of the pyrrolidinedione analogue () suggests industrial interest in benzothiazole derivatives for biochemical or pharmaceutical applications. The target compound’s 2-methylpiperidine sulfonamide group may offer patentability advantages over simpler substituents .
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including cyclization of thiazole derivatives and sulfonamide coupling. Key parameters include:
- Solvent selection : 1,4-dioxane or DMF for improved solubility of intermediates .
- Catalysts : Piperidine as a base catalyst for condensation reactions .
- Temperature control : Reflux conditions (100–120°C) for 5–8 hours to ensure completion of cyclization steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?
- NMR spectroscopy : - and -NMR to confirm the thiazole ring, sulfonamide linkage, and substituent positions .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z 443.58 for CHNOS) .
Q. How can researchers design initial biological screening assays to evaluate its therapeutic potential?
- Cytotoxicity assays : Use SRB (sulforhodamine B) or MTT protocols on cancer cell lines (e.g., MCF-7, HEPG-2) with CHS-828 as a reference compound .
- Dose ranges : Test 0.1–100 µM concentrations in triplicate, with DMSO controls (<0.5% v/v) to avoid solvent toxicity .
- Normal cell lines : Include WI-38 fibroblasts to assess selectivity .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Source analysis : Compare cell line origins (e.g., ECACC vs. NCI sources) and culture conditions (e.g., FBS percentage, incubation time) that may affect results .
- Dose-response validation : Repeat assays with standardized protocols (e.g., NCI-60 guidelines) and orthogonal methods like flow cytometry for apoptosis .
- Metabolic stability : Evaluate compound degradation in cell media via LC-MS to confirm bioactivity correlates with intact parent compound .
Q. What computational strategies are recommended to predict target interactions and optimize lead efficacy?
- Molecular docking : Use AutoDock Vina with crystal structures of kinases or GPCRs (e.g., PDB entries) to identify binding sites .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Train models on thiazole/sulfonamide derivatives to prioritize substituents for synthetic modification .
Q. What experimental approaches can elucidate the reaction mechanism of sulfonamide coupling in its synthesis?
- Kinetic studies : Monitor intermediates via -NMR at timed intervals to identify rate-limiting steps .
- Isotopic labeling : Use -labeled amines to track sulfonamide bond formation via MS/MS .
- DFT calculations : Calculate activation energies for proposed transition states (e.g., B3LYP/6-31G* level) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across cytotoxicity studies?
- Standardize assays : Adopt CLSI guidelines for cell viability assays, including plate reader calibration and incubation time harmonization .
- Batch variability : Test multiple compound batches (synthesized independently) to rule out impurity-driven artifacts .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to estimate consensus IC ranges .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Outcomes
| Step | Reaction Type | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 1 | Thiazole cyclization | Reflux, 1,4-dioxane, 8 h | 65–70 | 90 | |
| 2 | Sulfonamide coupling | DMF, RT, 12 h | 80–85 | 95 | |
| 3 | Final purification | Column chromatography | 75 | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
